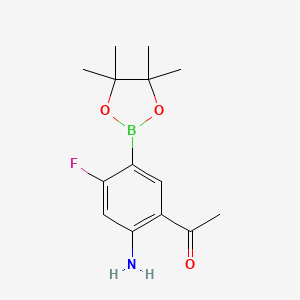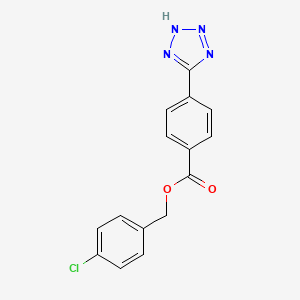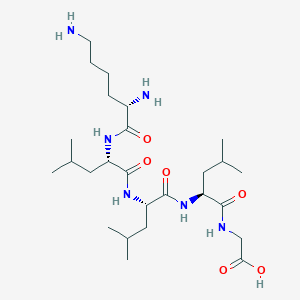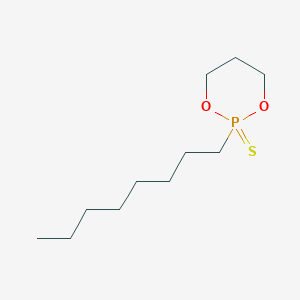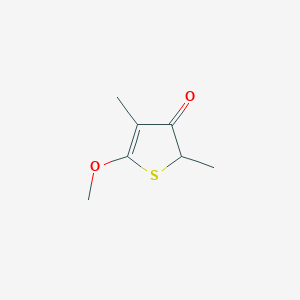
3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- is an organic compound belonging to the thiophenone family. Thiophenones are sulfur-containing heterocycles that are structurally similar to benzene but with one carbon atom replaced by a sulfur atom. This particular compound is characterized by the presence of methoxy and dimethyl groups attached to the thiophenone ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiophenone to thiophene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the thiophenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenones.
科学的研究の応用
3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Thiophenone: The parent compound without methoxy and dimethyl groups.
2,4-Dimethylthiophene: A related compound with similar structural features but lacking the methoxy group.
5-Methoxythiophene: A compound with a methoxy group but without the dimethyl substitutions.
Uniqueness: 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- is unique due to the combined presence of methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
679828-58-1 |
|---|---|
分子式 |
C7H10O2S |
分子量 |
158.22 g/mol |
IUPAC名 |
5-methoxy-2,4-dimethylthiophen-3-one |
InChI |
InChI=1S/C7H10O2S/c1-4-6(8)5(2)10-7(4)9-3/h5H,1-3H3 |
InChIキー |
BMVAKALOQCJGBS-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C(=C(S1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
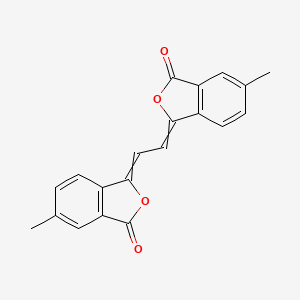

![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
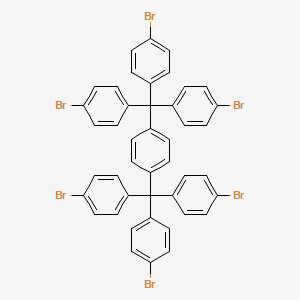
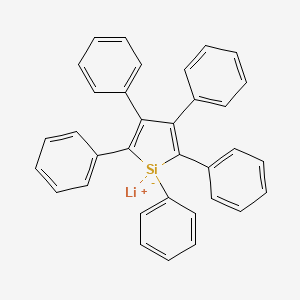
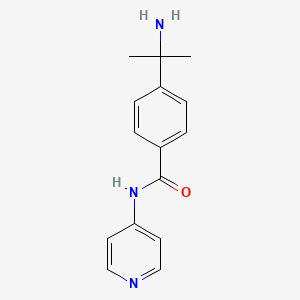
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
